

Application Note: Comprehensive ^1H and ^{13}C NMR Characterization of 1-Ethyl-1-methylcyclopropane

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Compound of Interest

Compound Name: *1-Ethyl-1-methylcyclopropane*

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Abstract This document provides an in-depth guide to the structural elucidation of **1-Ethyl-1-methylcyclopropane** using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation of volatile organic compounds, and for the acquisition of ^1H , $^{13}\text{C}\{^1\text{H}\}$, DEPT-135, and ^1H - ^{13}C HSQC spectra. The unique spectral signatures arising from the strained cyclopropyl moiety are thoroughly analyzed, including the characteristic upfield chemical shifts and complex coupling patterns. This guide is intended for researchers, chemists, and drug development professionals who require unambiguous structural verification of molecules containing substituted cyclopropane rings.

Scientific Introduction: The Unique Magnetic Environment of the Cyclopropane Ring

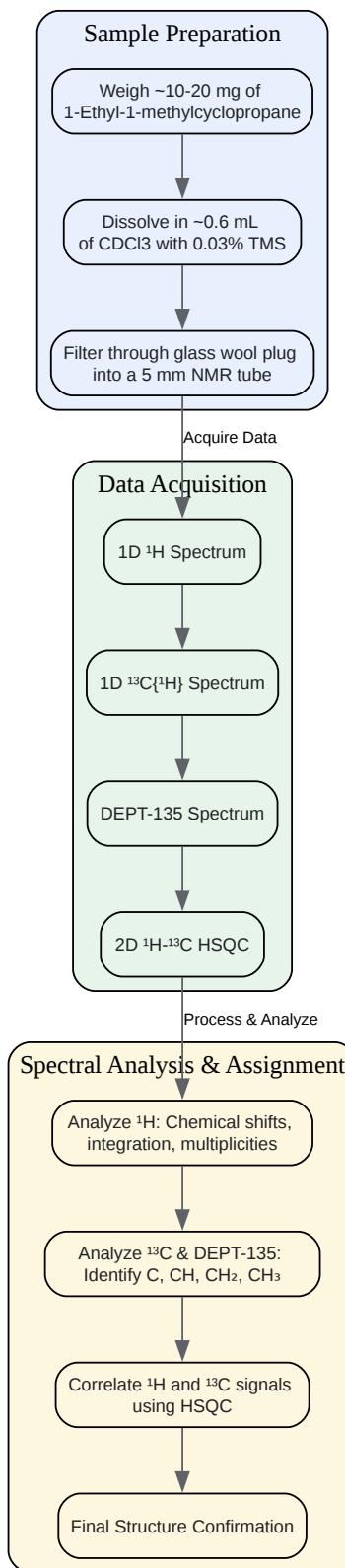
1-Ethyl-1-methylcyclopropane is a saturated hydrocarbon featuring a quaternary carbon as part of a three-membered ring. The structural analysis of such compounds by NMR spectroscopy is not trivial and relies on understanding the distinct electronic properties of the cyclopropane moiety. The high degree of angle strain in the cyclopropane ring forces the C-C bonding orbitals to have significant p-character, leading to a phenomenon often described as σ -aromaticity.^[1] This creates a diamagnetic ring current that strongly shields the protons and carbons of the ring.^{[1][2][3]} Consequently, cyclopropyl protons resonate at unusually high fields (typically 0-1 ppm), a region often free from signals of other aliphatic protons.^[4]

Accurate characterization requires a multi-faceted NMR approach. While ^1H NMR provides information on proton environments and their connectivity through spin-spin coupling, ^{13}C NMR, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon skeleton and the number of attached protons.^{[5][6][7]} For unambiguous assignment, two-dimensional correlation experiments such as the Heteronuclear Single Quantum Coherence (HSQC) are invaluable, as they map direct one-bond correlations between protons and the carbons to which they are attached.^{[8][9][10]}

This application note will detail the complete workflow, from sample handling to advanced spectral interpretation, providing the necessary tools for the confident characterization of **1-Ethyl-1-methylcyclopropane**.

Experimental Design and Methodologies

A logical workflow is essential for the efficient and accurate NMR analysis of a novel or uncharacterized compound. The following diagram outlines the key stages, from initial sample preparation to the final, comprehensive structural assignment.



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Caption: Numbering scheme for **1-Ethyl-1-methylcyclopropane**.

¹H NMR Spectrum Analysis

The proton spectrum is characterized by signals in both the typical aliphatic region and the highly shielded cyclopropyl region. The four protons on the cyclopropane ring (H2 and H3) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz	Assignment
H5	~0.85	Triplet (t)	3H	³ J ≈ 7.4	Ethyl -CH ₃
H6	~1.05	Singlet (s)	3H	-	Methyl -CH ₃
H4	~1.25	Quartet (q)	2H	³ J ≈ 7.4	Ethyl -CH ₂ -
H2/H3 (cis to ethyl)	~0.15	Multiplet (m)	2H	Complex	Cyclopropyl -CH ₂ -

| H2/H3 (trans to ethyl) | ~0.35 | Multiplet (m) | 2H | Complex | Cyclopropyl -CH₂- |

- Ethyl Group (-CH₂CH₃): This group gives rise to a classic ethyl pattern. The H5 methyl protons appear as a triplet around 0.85 ppm due to coupling with the two H4 methylene protons. The H4 protons appear as a quartet around 1.25 ppm due to coupling with the three H5 protons. [11] The coupling constant (³J) for both multiplets will be identical, typically around 7.4 Hz. [12][13]* Methyl Group (-CH₃): The H6 protons are attached to the quaternary C1 and have no adjacent proton neighbors, thus they appear as a sharp singlet around 1.05 ppm.
- Cyclopropyl Methylene Protons (-CH₂-): The protons on C2 and C3 are highly shielded and appear upfield, likely between 0.1 and 0.4 ppm. [4] Due to the chiral center at C1, the two protons on C2 are diastereotopic, as are the two protons on C3. Furthermore, the protons cis to the ethyl group will be in a different chemical environment than those trans to it. This results in complex, overlapping multiplets in this region. Unambiguous assignment would require 2D NMR techniques.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C spectrum will show five distinct signals, corresponding to the five unique carbon environments in the molecule. The DEPT-135 spectrum is crucial for distinguishing them.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data (100 MHz, CDCl₃)

Carbon Label	Predicted δ (ppm)	DEPT-135 Phase	Assignment
C5	~9.0	Positive	Ethyl -CH ₃
C2 & C3	~12.0	Negative	Cyclopropyl -CH ₂ -
C1	~18.0	Absent	Quaternary C
C6	~22.0	Positive	Methyl -CH ₃

| C4 | ~28.0 | Negative | Ethyl -CH₂- |

- Upfield Carbons: The carbons of the cyclopropane ring (C1, C2, C3) are highly shielded and appear at high field. [14] The equivalent methylene carbons C2 and C3 will appear as a single negative signal in the DEPT-135 spectrum. The quaternary carbon C1 will be absent in the DEPT-135 spectrum but visible in the standard ¹³C spectrum.
- Alkyl Carbons: The ethyl group carbons (C4, C5) and the methyl carbon (C6) appear at more conventional chemical shifts. The DEPT-135 spectrum clearly identifies C5 and C6 (methyls) as positive signals and C4 (methylene) as a negative signal.

¹H-¹³C HSQC Correlation

The HSQC spectrum provides the final piece of the puzzle by linking the proton and carbon data. It would show the following key correlations:

- A cross-peak connecting the triplet at ~0.85 ppm (H5) with the positive carbon signal at ~9.0 ppm (C5).
- A cross-peak connecting the singlet at ~1.05 ppm (H6) with the positive carbon signal at ~22.0 ppm (C6).

- A cross-peak connecting the quartet at ~1.25 ppm (H4) with the negative carbon signal at ~28.0 ppm (C4).
- Cross-peaks connecting the upfield proton multiplets (~0.1-0.4 ppm) with the upfield negative carbon signal at ~12.0 ppm (C2/C3).

Conclusion

The combination of ^1H , $^{13}\text{C}\{^1\text{H}\}$, DEPT-135, and ^1H - ^{13}C HSQC NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of **1-Ethyl-1-methylcyclopropane**. The protocols and data interpretation framework presented in this application note highlight the key spectral features, particularly the pronounced shielding effects of the cyclopropane ring. This comprehensive approach ensures high confidence in the structural assignment and can be readily adapted for the analysis of other substituted cyclopropane derivatives, which are common motifs in medicinal chemistry and materials science.

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